Hydrogen-Bond Donor Capacity: 3-OH Confers an Additional H-Bond Donor vs. 4-(Trifluoromethyl)benzenesulfonamide
3-Hydroxy-4-(trifluoromethyl)benzenesulfonamide (C7H6F3NO3S) possesses one additional hydrogen-bond donor (the phenolic OH) compared to its closest non-hydroxylated analog 4-(trifluoromethyl)benzenesulfonamide (C7H6F3NO2S). This difference is quantifiable by counting H-bond donors: the target compound has 2 H-bond donors (sulfonamide NH2 + phenolic OH) vs. 1 H-bond donor (sulfonamide NH2 only) for the comparator . In carbonic anhydrase inhibitor design, the presence of an appropriately positioned hydroxyl group has been shown to contribute to isoform selectivity through interactions with residues in the hydrophilic half of the active site cleft [1].
| Evidence Dimension | Number of hydrogen-bond donor groups |
|---|---|
| Target Compound Data | 2 H-bond donors (sulfonamide NH2 + phenolic 3-OH) |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzenesulfonamide (CAS 830-43-3): 1 H-bond donor (sulfonamide NH2 only) |
| Quantified Difference | Target compound provides 1 additional H-bond donor (+100% increase) |
| Conditions | Structural comparison based on molecular formula and SMILES; C7H6F3NO3S (target) vs. C7H6F3NO2S (comparator) |
Why This Matters
The additional H-bond donor enables distinct binding interactions with biological targets that cannot be recapitulated by the non-hydroxylated analog, directly impacting target engagement and selectivity in medicinal chemistry campaigns.
- [1] VILNIUS UNIVERSITY. Fluorinated Benzenesulfonamides as Inhibitors of Carbonic Anhydrase. US Patent Application US2015/0266900 A1. Paragraphs [0025]-[0035] describing the role of substituent electronic effects on CA binding. View Source
